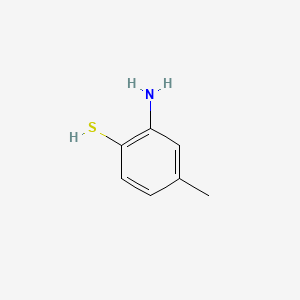

2-Amino-4-methylbenzenethiol

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-4-methylbenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NS/c1-5-2-3-7(9)6(8)4-5/h2-4,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCLMTLDABHUUBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20480123 | |

| Record name | 2-amino-4-methylbenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31183-81-0 | |

| Record name | 2-amino-4-methylbenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4-methylbenzene-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Amino 4 Methylbenzenethiol and Analogous Structures

Direct Synthetic Pathways and Mechanistic Considerations

The direct synthesis of 2-Amino-4-methylbenzenethiol and its analogs can be approached through several established chemical transformations. These methods often involve the formation of the thiol group on a pre-existing aniline (B41778) derivative or the reduction of a nitro group to an amine on a thiophenol structure.

Hydrolytic Fission of 2-Aminobenzothiazole (B30445) Derivatives

One prominent method for the preparation of aminobenzenethiols involves the hydrolytic fission of 2-aminobenzothiazole derivatives. 2-Aminobenzothiazoles are readily synthesized through the reaction of anilines with ammonium (B1175870) thiocyanate (B1210189) in the presence of a catalyst like bromine. For instance, 2-amino-4-methylbenzothiazole (B75042) can be produced from o-tolylthiourea (B1334601) using chlorine as a ring-closing reactant in a solvent such as methylene (B1212753) chloride, followed by treatment with sodium hydroxide (B78521). google.com The subsequent hydrolysis of these benzothiazole (B30560) derivatives under appropriate conditions yields the desired 2-aminobenzenethiol. This method is advantageous due to the accessibility of the starting materials and the relatively straightforward nature of the cyclization and subsequent hydrolysis steps.

The synthesis of 2-aminobenzothiazole derivatives is a versatile process. These compounds serve as crucial intermediates in the production of various pharmacologically active molecules. nih.govnih.gov The functionalization of the C2-NH2 group and the benzene (B151609) ring within the benzothiazole structure allows for the creation of a diverse range of derivatives. nih.gov

Exploration of the Herz Reaction for Benzenethiol (B1682325) Synthesis: Scope and Methodological Limitations

The Herz reaction provides an excellent pathway for introducing a sulfanyl (B85325) group ortho to an amino group in aromatic compounds. thieme-connect.de This reaction is particularly valuable for the synthesis of 2-aminobenzenethiols from anilines, which are important precursors for thioindigo (B1682309) dyes. thieme-connect.de The reaction typically proceeds via the formation of a 1,2,3-dithiazole intermediate. thieme-connect.de While the Herz reaction is a powerful tool, its scope can be limited by the nature of the substituents on the aniline ring, and the reaction conditions may require careful control to avoid side reactions.

Thiocyanogenation-Based Preparations: Challenges and Alternatives

Thiocyanogenation offers another route to aminobenzenethiols. This method involves the direct introduction of a thiocyanate group (-SCN) onto an aromatic ring, which can then be reduced to the corresponding thiol. However, this approach can present challenges, including the handling of thiocyanogen (B1223195), which can be unstable, and the potential for the formation of isomeric products.

Alternatives to direct thiocyanogenation include the use of metal thiocyanates or the in-situ generation of thiocyanogen. For example, 2-aminobenzothiazole derivatives can be prepared via the thiocyanation of anilines using ammonium thiocyanate and bromine to generate thiocyanogen in situ. ucl.ac.be

Reductive Strategies from Nitro-Substituted Disulfides

A common and effective strategy for synthesizing aminobenzenethiols involves the reduction of nitro-substituted disulfides. This two-step process begins with the synthesis of a disulfide bearing a nitro group, which is subsequently reduced to the corresponding amine. Various reducing agents can be employed for the reduction of the nitro group, with the choice of reagent often depending on the other functional groups present in the molecule to ensure selectivity. nih.gov This method is widely used due to the commercial availability of many nitroaromatic compounds and the reliability of the reduction step.

Similarly, the reduction of benzenesulfonyl chlorides with zinc is a well-established method for preparing thiophenols. wikipedia.org

Catalytic C-S Bond Formation Approaches to Precursors

Modern synthetic chemistry has seen a rise in catalytic methods for the formation of carbon-sulfur (C-S) bonds, providing efficient routes to the precursors of this compound. Copper-catalyzed coupling reactions, for instance, can be used to form aryl sulfides from aryl halides and thiols. nih.govorganic-chemistry.org These reactions often exhibit high efficiency and a broad tolerance for various functional groups. nih.gov

Electrochemical methods have also emerged as a green and efficient alternative for intramolecular C-S bond formation, particularly in the synthesis of benzothiazoles, which are precursors to aminobenzenethiols. researchgate.netrsc.org These methods can proceed without the need for external oxidants and can lead to high yields. rsc.org

Optimization and Green Chemistry Aspects in this compound Synthesis

In recent years, there has been a significant focus on developing more sustainable and environmentally friendly synthetic methods. In the context of this compound synthesis, this has translated into the optimization of existing procedures and the exploration of greener alternatives.

Key areas of improvement include the use of less hazardous reagents and solvents, the development of catalytic systems to reduce waste, and the implementation of one-pot or domino reactions to increase efficiency. nih.gov For example, the use of water as a solvent in the reduction of nitroarenes has been shown to be an effective and green choice. nih.gov Furthermore, electrochemical syntheses represent a significant step towards greener processes by minimizing the use of reagents and often allowing for milder reaction conditions. researchgate.netrsc.org

The development of robust and recyclable catalysts, such as palladium(II)-polysalophen coated magnetite nanoparticles, for the reduction of nitro compounds also contributes to the greening of these synthetic routes. nih.gov These catalysts can be easily separated from the reaction mixture and reused, reducing both cost and environmental impact. nih.gov

Below is a table summarizing various synthetic approaches to benzenethiol derivatives, highlighting the diversity of available methodologies.

| Synthetic Method | Starting Materials | Key Reagents/Conditions | Product Type |

| Hydrolytic Fission | 2-Aminobenzothiazole derivatives | Hydrolysis | 2-Aminobenzenethiols |

| Herz Reaction | Anilines | Sulfur monochloride | 2-Aminobenzenethiols |

| Thiocyanogenation | Anilines | Ammonium thiocyanate, Bromine | 2-Aminobenzothiazoles |

| Reductive Strategy | Nitro-substituted disulfides | Reducing agents (e.g., NaBH4) | Aminobenzenethiols |

| Catalytic C-S Coupling | Aryl halides, Thiols | Copper catalyst | Aryl sulfides |

| Electrochemical Synthesis | Aryl isothiocyanates, Amines | Electrolysis | 2-Aminobenzothiazoles |

Influence of Reaction Conditions (Temperature, Solvent, Time) on Yield and Purity

The preparation of aminothiophenols via the alkaline hydrolysis of 2-aminobenzothiazole derivatives is a well-established method. The yield and purity of the final product are highly dependent on parameters such as temperature, reaction time, and the solvent system, including the use of additives.

Research has shown that the addition of certain solvents or additives can significantly improve the reaction outcome by allowing the process to proceed efficiently at lower temperatures. A Japanese patent describes a method where the addition of ethylene (B1197577) glycol to the aqueous potassium hydroxide solution facilitates the hydrolysis of 2-aminobenzothiazole at a much lower temperature of 125°C over 15 hours. This approach resulted in a high yield (89.4%) and purity (99.1%) of 2-aminothiophenol (B119425). google.com In contrast, conducting the reaction without ethylene glycol or with other additives like a phase-transfer catalyst under similar conditions resulted in incomplete reactions and significantly lower purity and yield. google.com

This demonstrates the critical role of the solvent system in mediating the reaction. Ethylene glycol likely acts as a reaction promoter, improving the solubility of the reactants and facilitating the hydrolysis under milder conditions. The choice of acid for neutralization following hydrolysis also impacts purity. Using a strong mineral acid like sulfuric acid can lead to side reactions and lower product purity (e.g., 93%), whereas using a weaker acid like acetic acid can yield a much purer product (e.g., 99.6%) by minimizing the formation of benzothiazole as a byproduct. google.com

The following interactive table summarizes the effect of additives on the hydrolysis of 2-aminobenzothiazole, a close structural analog to the precursor for this compound.

Application of Heterogeneous Catalysts and Environmentally Benign Solvents

In line with the principles of green chemistry, recent synthetic strategies for aminothiophenols focus on the use of heterogeneous catalysts and environmentally benign solvents to improve sustainability, reduce waste, and simplify product isolation.

One major green approach is the catalytic transfer hydrogenation (CTH) of a nitro-substituted precursor, such as 4-methyl-2-nitrobenzenethiol. This method avoids the use of high-pressure hydrogen gas and often employs recyclable catalysts and green hydrogen donors. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture by filtration and potentially reused, reducing process costs and waste. mdpi.com

Commonly used heterogeneous catalysts for the reduction of nitroarenes, a reaction analogous to the synthesis of aminothiophenols, include metals like palladium, platinum, or copper supported on solid materials such as carbon (Pd/C), Celite, or alumina. acs.orgacs.org For example, copper nanoparticles supported on Celite (CuNPs/Celite) have been shown to be effective for the transfer hydrogenation of nitrobenzene (B124822) to aniline, achieving over 99% conversion. acs.org This reaction uses ethylene glycol or glycerol (B35011) not only as the solvent but also as the hydrogen donor, highlighting a dual-purpose, green approach. acs.org Similarly, Pd/C is a widely used and efficient catalyst for CTH reactions, often using green solvents like methanol (B129727) as the hydrogen source. researchgate.net

Water is considered an ideal green solvent due to its availability, non-toxicity, and non-flammability. The aforementioned hydrolysis of benzothiazoles is typically carried out in aqueous solutions of sodium or potassium hydroxide, making it an inherently green process from a solvent perspective. google.com

The following interactive table provides examples of heterogeneous catalysts and environmentally benign solvents used in the synthesis of anilines via the reduction of nitroarenes, a reaction type directly applicable to the synthesis of this compound.

Chemical Reactivity and Transformation Chemistry of 2 Amino 4 Methylbenzenethiol

Condensation Reactions for Heterocyclic Ring Formation

Condensation reactions involving 2-Amino-4-methylbenzenethiol are a cornerstone for building complex heterocyclic systems. The amino and thiol groups can react with bifunctional electrophiles, leading to the formation of seven-membered rings like benzothiazepines or six-membered rings such as benzothiazines.

The reaction between 2-aminothiophenols and α,β-unsaturated ketones, specifically chalcones, is a widely employed method for synthesizing 1,5-benzothiazepine derivatives. The reaction proceeds through a tandem sequence involving a thia-Michael addition followed by an intramolecular cyclization.

The initial step is the nucleophilic addition of the thiol group of this compound to the β-carbon of the chalcone. This is followed by the cyclization of the resulting intermediate, where the amino group attacks the carbonyl carbon, and subsequent dehydration yields the 2,3-dihydro-1,5-benzothiazepine ring system. Various catalysts and reaction media can be used to promote this transformation, including green chemistry approaches that utilize eco-friendly solvents like polyethylene glycol (PEG-400) or ionic liquids. acs.orgsemanticscholar.org

Research has demonstrated the successful synthesis of a series of 1,5-benzothiazepine derivatives by reacting this compound with various substituted chalcones. The use of PEG-400 as a reaction medium has been shown to be an efficient and environmentally friendly method. acs.org The reaction conditions, such as temperature and solvent, have been optimized to achieve high yields of the desired products. acs.org For instance, the condensation can be effectively carried out at 60°C in PEG-400. acs.org

Below is a table summarizing the synthesis of various 1,5-benzothiazepine derivatives from this compound and substituted chalcones.

| Entry | Chalcone Substituent (Ar) | Product | Yield (%) |

| 1 | 4-Chlorophenyl | 2-(4-chlorophenyl)-4-phenyl-2,3-dihydro-8-methyl-1,5-benzothiazepine | 94 |

| 2 | 4-Bromophenyl | 2-(4-bromophenyl)-4-phenyl-2,3-dihydro-8-methyl-1,5-benzothiazepine | 92 |

| 3 | 4-Fluorophenyl | 2-(4-fluorophenyl)-4-phenyl-2,3-dihydro-8-methyl-1,5-benzothiazepine | 95 |

| 4 | 4-Nitrophenyl | 2-(4-nitrophenyl)-4-phenyl-2,3-dihydro-8-methyl-1,5-benzothiazepine | 88 |

| 5 | 4-Methoxyphenyl | 2-(4-methoxyphenyl)-4-phenyl-2,3-dihydro-8-methyl-1,5-benzothiazepine | 90 |

| Table 1: Synthesis of 1,5-Benzothiazepine derivatives via condensation of this compound with various chalcones in PEG-400 at 60°C. acs.org |

This compound can react with 1,3-dicarbonyl compounds, such as β-diketones and β-ketoesters, to form 4H-1,4-benzothiazine derivatives. This transformation is typically achieved through a condensation reaction followed by an oxidative cyclization. google.com The reaction mechanism involves the initial formation of an enamine or imine intermediate by the reaction of the amino group with one of the carbonyl groups. This is followed by a nucleophilic attack of the thiol group and subsequent oxidation to form the stable aromatic benzothiazine ring. nih.gov

Dimethyl sulfoxide (DMSO) can serve as both the solvent and the oxidant in these reactions. google.com Alternatively, metal-free and eco-friendly conditions have been developed, using catalysts like polyethylene glycol (PEG-200) at elevated temperatures to facilitate the synthesis of 1,4-benzothiazines in excellent yields. nih.gov The process involves the protonation of the carbonyl group by the catalyst, enhancing its electrophilicity, followed by nucleophilic attack by the aminothiophenol, tautomerization, and the final oxidative cyclization step. nih.gov

Nucleophilic Substitution and Cyclization with Halogenated Aromatics

The thiol group in this compound is a potent nucleophile, enabling its participation in nucleophilic aromatic substitution (SNAr) reactions. This reactivity is key to forming diaryl sulfide (B99878) linkages, which are precursors to important tricyclic heterocyclic systems like phenothiazines.

In a typical SNAr reaction, the thiolate anion of this compound attacks an electron-deficient aromatic ring that bears a good leaving group, such as a halogen. For the reaction to proceed, the aromatic ring being attacked must be "activated" by the presence of strong electron-withdrawing groups (e.g., nitro groups) positioned ortho or para to the leaving group. nih.gov This reaction results in the formation of a substituted 2-aminodiphenyl sulfide, where the two aromatic rings are linked by a sulfur atom. This intermediate is a crucial building block for subsequent cyclization reactions.

Substituted diphenyl sulfides formed in the previous step can undergo intramolecular cyclization to yield phenothiazine (B1677639) derivatives. A prominent pathway for this transformation is the Smiles rearrangement. acs.orggoogle.comscispace.com This intramolecular nucleophilic aromatic substitution involves the amino group of the this compound moiety attacking the other aromatic ring, displacing a group to form the central thiazine (B8601807) ring of the phenothiazine core. acs.orgacs.org The reaction is often base-mediated and can be induced by halogens in certain substrates. acs.org

Alternatively, modern cross-coupling strategies can be employed for the cyclization step. Palladium- or copper-catalyzed methods, such as the Buchwald-Hartwig or Ullmann-Goldberg couplings, can facilitate the intramolecular C-N bond formation to construct the phenothiazine ring system from a pre-formed 2-amino-2'-halodiphenyl sulfide intermediate. rsc.org These catalytic methods offer a versatile and efficient route to a wide range of substituted phenothiazines under controlled conditions. rsc.org

Diversification through Cycloaddition and Coupling Reactions

Beyond classical condensation and substitution pathways, the reactivity of this compound can be diversified through cycloaddition and transition-metal-catalyzed coupling reactions, opening avenues to a broader range of complex molecules.

While this compound itself is not a typical diene, its derivatives can be engineered to participate in cycloaddition reactions. For instance, related 2-aminothiazole structures containing a 4-alkenyl substituent have been shown to act as effective dienes in [4+2] Diels-Alder reactions with dienophiles like nitroalkenes. nih.gov This suggests that derivatives of this compound could potentially be designed to undergo similar transformations to construct complex, fused-ring systems.

The true versatility of this compound is evident in its participation in various coupling reactions. The thiol group is an excellent partner in palladium-catalyzed reactions. For example, it can undergo asymmetric hydrothioesterification with alkynes in the presence of a palladium catalyst to form axially chiral carbothioate esters. acs.org This demonstrates the ability of the sulfur atom to add across carbon-carbon multiple bonds in a controlled manner. acs.org Furthermore, both the amino and thiol groups can participate in C-N and C-S bond-forming cross-coupling reactions, such as the Buchwald-Hartwig amination or sulfidation, providing access to a wide array of substituted anilines and diaryl sulfides, which are valuable intermediates in medicinal chemistry.

Carbon Dioxide-Mediated Cyclizations to Benzothiazoles

The utilization of carbon dioxide (CO2) as a renewable, non-toxic, and abundant C1 feedstock has gained significant traction in green chemistry. One notable application is its role in mediating the cyclization of 2-aminobenzenethiol derivatives to form benzothiazoles. This transformation represents an efficient and sustainable alternative to traditional methods.

The reaction typically involves treating this compound with CO2 in the presence of a reducing agent and often a catalyst. The CO2 molecule serves as the carbon source for the C2 position of the benzothiazole (B30560) ring. Various systems have been developed to facilitate this conversion. For instance, the use of hydrosilanes, such as diethylsilane (Et2SiH2), as a reductant in the presence of an organic base like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) has proven effective. The reaction proceeds through the formation of a formamide intermediate, which then undergoes intramolecular cyclization and dehydration to yield the final benzothiazole product. nih.gov Studies have demonstrated that this method is applicable to a range of substituted 2-aminothiophenols, with both electron-donating and electron-withdrawing groups being well-tolerated. nih.gov

Table 1: Conditions for Hydrosilane-Promoted Cyclization of Substituted 2-Aminothiophenols with CO2

| Substrate | Base | Reductant | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 2-Aminothiophenol (B119425) | DBN | Et2SiH2 | NMP | 150 | 95 |

| 2-Amino-5-methylbenzenethiol | DBN | Et2SiH2 | NMP | 150 | 92 |

| 2-Amino-5-methoxybenzenethiol | DBN | Et2SiH2 | NMP | 150 | 88 |

| 2-Amino-5-bromobenzenethiol | DBN | Et2SiH2 | NMP | 150 | 85 |

| 2-Amino-4-chlorobenzenethiol | DBN | Et2SiH2 | NMP | 150 | 89 |

Data derived from studies on CO2 cyclization reactions.

Palladium/Copper-Catalyzed Intramolecular C-S Bond Formation

Palladium and copper catalysts are pivotal in modern organic synthesis for their ability to mediate the formation of carbon-heteroatom bonds. Intramolecular C-S bond formation is a key step in the synthesis of sulfur-containing heterocycles, including benzothiazoles derived from this compound precursors. These reactions often start from a pre-functionalized substrate, such as an N-(2-halophenyl)thiourea, where the catalyst facilitates the coupling between the aryl halide and the sulfur atom.

Both palladium and copper catalytic systems have been successfully employed for this transformation. researchgate.net Copper-catalyzed protocols are often favored due to their cost-effectiveness compared to palladium. researchgate.net A typical copper-catalyzed system might involve a copper(I) salt, such as CuI, often in the presence of a ligand and a base. Palladium-catalyzed versions typically use a palladium(0) or palladium(II) precursor with a suitable phosphine ligand. These catalytic cycles enable the efficient synthesis of 2-aminobenzothiazoles, which are important structural motifs in medicinal chemistry. researchgate.net More advanced methods involve a direct C-H functionalization/intramolecular C-S bond formation cascade, where a palladium catalyst, assisted by a copper co-catalyst, can achieve the cyclization of substrates like N-arylcyanothioformamides to yield 2-cyanobenzothiazoles. tandfonline.com

Table 2: Comparison of Catalytic Systems for Intramolecular C-S Bond Formation

| Catalyst System | Typical Catalyst | Ligand | Base | Advantages |

|---|---|---|---|---|

| Copper-Catalyzed | CuI, Cu2O | Often ligand-free or simple ligands (e.g., diamines) | K2CO3, Cs2CO3 | Cost-effective, good functional group tolerance |

| Palladium-Catalyzed | Pd(OAc)2, Pd2(dba)3 | Phosphine ligands (e.g., Xantphos) | K2CO3, Cs2CO3 | High efficiency, broad substrate scope |

Reactions with Alkynes and Sulfur for Benzothiazole Construction

The construction of the benzothiazole skeleton can also be achieved through multicomponent reactions, which offer a step-economical approach to complex molecules. A strategy involving the reaction of this compound with alkynes and elemental sulfur provides a pathway to 2-substituted benzothiazoles.

While a direct one-pot, three-component reaction of an aminothiophenol, alkyne, and sulfur is a sophisticated transformation, the underlying chemistry is well-established. Elemental sulfur (S8) can react with amines and alkynes to form thioamide intermediates. organic-chemistry.org These thioamides can then undergo condensation and cyclization with the 2-aminobenzenethiol. Alternatively, elemental sulfur can act as a traceless oxidizing agent in the final step of cyclization, converting a dihydrobenzothiazole intermediate, formed from the condensation of the aminothiophenol and an aldehyde (which can be derived from the alkyne), into the aromatic benzothiazole. organic-chemistry.org This approach leverages inexpensive and readily available starting materials to build the heterocyclic core in an atom-economical fashion.

Derivatization Strategies for Enhanced Functionality

The amine and thiol groups of this compound are prime sites for chemical modification, allowing for the synthesis of a wide array of derivatives with tailored properties and functionalities.

Amine and Thiol Group Functionalization

The distinct reactivity of the amine and thiol groups allows for selective functionalization. The amino group, being a primary aromatic amine, readily undergoes reactions such as acylation with acid chlorides or anhydrides to form amides, and alkylation to form secondary or tertiary amines. These modifications can be used to attach peptides, polymers, or other functional moieties.

The thiol group is a versatile handle for derivatization. It can be alkylated to form thioethers, oxidized to disulfides or sulfonic acids, or engaged in Michael additions. The powerful affinity of thiols for gold surfaces also allows for the immobilization of molecules containing this functional group onto gold nanoparticles or surfaces, a strategy commonly used in materials science and nanotechnology. mdpi.com The differential reactivity of amines and thiols—for instance, in their reaction with aldehydes—allows for chemoselective modifications under specific conditions.

Synthesis of Schiff Bases and Related Imino-Thiol Structures

One of the most fundamental reactions of the primary amine in this compound is its condensation with aldehydes or ketones to form Schiff bases, also known as imines. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield a C=N double bond (azomethine group).

The formation of these imino-thiol structures is not only a method of derivatization but also a crucial intermediate step in one of the most common methods for synthesizing 2-substituted benzothiazoles. When this compound reacts with an aldehyde, an imino-thiol Schiff base is formed in situ. This intermediate then undergoes a rapid intramolecular cyclization, where the neighboring thiol group attacks the imine carbon, followed by oxidation (often by air) to yield the stable, aromatic 2-substituted benzothiazole ring system. This one-pot condensation-cyclization sequence is a highly efficient and widely used strategy for accessing a vast library of benzothiazole derivatives.

Table 3: Examples of Aldehydes Used in Condensation-Cyclization Reactions with 2-Aminobenzenethiols

| Aldehyde Reactant | Resulting 2-Substituent on Benzothiazole | Catalyst/Conditions |

|---|---|---|

| Benzaldehyde | Phenyl | Acetic Acid, Grinding |

| 4-Acetylbenzaldehyde | 4-Acetylphenyl | ZnO Nanoparticles, RT |

| 1-Hydroxypyrene-2-carbaldehyde | (1-Hydroxypyren-2-yl) | HCl / H2O2, RT |

| Various Aromatic Aldehydes | Various Aryl groups | LTTM (Oxalic acid/Proline), RT |

| Various Aliphatic Aldehydes | Various Alkyl groups | Molecular Sieves / PCC Oxidation |

Data derived from reviews on benzothiazole synthesis.

Advanced Spectroscopic and Structural Elucidation Methodologies

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the characteristic vibrations of the molecular bonds within 2-Amino-4-methylbenzenethiol.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. The FT-IR spectrum of this compound exhibits several characteristic absorption bands that confirm its structure.

Key vibrational modes observed in the FT-IR spectrum include the N-H stretching vibrations of the primary amine group, which typically appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methyl group are observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The presence of the thiol group is indicated by the S-H stretching vibration, which gives a weak absorption band in the range of 2550-2600 cm⁻¹. Aromatic C=C stretching vibrations are typically found in the 1450-1600 cm⁻¹ region. The C-N stretching vibration of the aromatic amine is usually observed around 1250-1360 cm⁻¹.

The table below summarizes the key FT-IR spectral data for this compound, providing a detailed assignment of the observed vibrational frequencies to their corresponding functional groups.

| Vibrational Mode | Frequency Range (cm⁻¹) | Functional Group |

| N-H Stretching | 3300-3500 | Primary Amine (-NH₂) |

| Aromatic C-H Stretching | 3000-3100 | Benzene (B151609) Ring |

| Aliphatic C-H Stretching | 2850-2960 | Methyl Group (-CH₃) |

| S-H Stretching | 2550-2600 | Thiol (-SH) |

| Aromatic C=C Stretching | 1450-1600 | Benzene Ring |

| C-N Stretching | 1250-1360 | Aromatic Amine |

This interactive table provides a summary of characteristic FT-IR absorption bands for the functional groups present in this compound.

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

FT-Raman spectroscopy provides complementary information to FT-IR by detecting vibrations that cause a change in the polarizability of a molecule. For this compound, the FT-Raman spectrum is particularly useful for identifying vibrations of non-polar bonds and symmetric vibrations, which may be weak or absent in the FT-IR spectrum.

The S-H stretching vibration, often weak in FT-IR, can sometimes be more readily observed in the FT-Raman spectrum in the 2500-2600 cm⁻¹ region. researchgate.net The symmetric stretching of the aromatic ring is also a prominent feature. The C-S stretching vibration typically appears in the range of 600-800 cm⁻¹. The vibrations of the methyl group, including symmetric and asymmetric C-H stretching and bending modes, are also visible in the FT-Raman spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of this compound by providing information about the chemical environment of the hydrogen and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Proton Environment Characterization

¹H NMR spectroscopy provides detailed information about the number, type, and connectivity of protons in a molecule. The ¹H NMR spectrum of this compound shows distinct signals for the aromatic protons, the amine protons, the thiol proton, and the methyl protons.

The aromatic protons typically appear as a set of multiplets in the downfield region of the spectrum, generally between 6.5 and 7.5 ppm. The exact chemical shifts and splitting patterns are determined by the substitution pattern on the benzene ring. The methyl group protons give a singlet at approximately 2.2-2.4 ppm. The amine protons (-NH₂) usually appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration, but it is often found in the range of 3.5-4.5 ppm. The thiol proton (-SH) also gives a singlet, typically in the range of 3.0-4.0 ppm, and its position can also be influenced by experimental conditions.

The following table presents typical ¹H NMR chemical shift ranges for the different types of protons in this compound.

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons | 6.5 - 7.5 | Multiplet |

| Amine Protons (-NH₂) | 3.5 - 4.5 | Broad Singlet |

| Thiol Proton (-SH) | 3.0 - 4.0 | Singlet |

| Methyl Protons (-CH₃) | 2.2 - 2.4 | Singlet |

This interactive table summarizes the characteristic ¹H NMR signals for this compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy for Carbon Framework Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. libretexts.org In the ¹³C NMR spectrum of this compound, each unique carbon atom gives a distinct signal. libretexts.org The chemical shifts of these signals are indicative of the electronic environment of each carbon atom. libretexts.org

The aromatic carbons exhibit signals in the range of 110-150 ppm. The carbon atom attached to the amino group (C-NH₂) and the carbon atom attached to the thiol group (C-SH) are typically found in the more downfield region of the aromatic signals due to the influence of the heteroatoms. The carbon atom of the methyl group (-CH₃) gives a signal in the upfield region, usually around 20-25 ppm.

The table below details the expected ¹³C NMR chemical shift ranges for the carbon atoms in this compound.

| Carbon Type | Chemical Shift (δ, ppm) |

| Aromatic Carbons (C-NH₂) | 140 - 150 |

| Aromatic Carbons (C-SH) | 125 - 135 |

| Other Aromatic Carbons | 110 - 130 |

| Methyl Carbon (-CH₃) | 20 - 25 |

This interactive table provides a summary of the characteristic ¹³C NMR signals for this compound.

Advanced Two-Dimensional (2D) NMR Methodologies for Connectivity Elucidation

While 1D NMR spectra provide essential information, complex molecules often require more advanced techniques for complete structural assignment. 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing the connectivity between atoms in this compound. libretexts.org

COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals scalar couplings between protons that are typically three bonds apart (³J-coupling). In this compound, COSY would show correlations between adjacent aromatic protons, helping to confirm their relative positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It provides a direct link between the ¹H and ¹³C NMR spectra, allowing for the unambiguous assignment of proton signals to their corresponding carbon atoms. For instance, the signal for the methyl protons in the ¹H NMR spectrum would correlate with the signal for the methyl carbon in the ¹³C NMR spectrum.

These advanced 2D NMR techniques, when used in combination, provide a comprehensive and unambiguous structural elucidation of this compound, leaving no doubt as to the connectivity and arrangement of its atoms.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry serves as a cornerstone technique for determining the molecular weight and probing the fragmentation pathways of this compound. Under electron ionization (EI), the molecule undergoes fragmentation, generating a unique mass spectrum that provides valuable structural information. The molecular ion peak (M+) for this compound is observed at an m/z corresponding to its molecular weight of approximately 139.22 g/mol . lookchem.com

The fragmentation pattern is influenced by the stability of the resulting carbocations and radicals. Common fragmentation pathways for aromatic thiols and amines involve the loss of small neutral molecules or radicals. For instance, the cleavage of the C-S bond can lead to the formation of a stable benzylic cation. Similarly, fragmentation involving the amino group can occur. A detailed analysis of the relative abundances of these fragment ions allows for the reconstruction of the molecule's structure and provides insights into bond strengths and stabilities. chemguide.co.ukyoutube.comyoutube.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion and its fragments with high accuracy, typically to four or five decimal places. This precision is crucial for unequivocally determining the elemental composition of this compound. The experimentally determined exact mass from HRMS can be compared with the theoretically calculated mass for the molecular formula C7H9NS, confirming the compound's identity. lookchem.com Modern FT-ICR and Orbitrap mass spectrometers are capable of achieving the high resolution required for such analyses. nih.gov

X-ray Diffraction Crystallography for Solid-State Structure

X-ray diffraction crystallography is an indispensable tool for elucidating the precise three-dimensional arrangement of atoms in the solid state of this compound.

Single-Crystal X-ray Diffraction (SC-XRD) for Molecular Geometry and Conformation

By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, a detailed model of its molecular structure can be constructed. This model reveals precise bond lengths, bond angles, and torsion angles within the molecule. For the related compound 4-methylbenzenethiol (B89573), single-crystal X-ray diffraction has provided detailed structural parameters, including unit cell dimensions (a = 7.742 Å, b = 7.223 Å, c = 5.956 Å, β = 92.953°) and space group (P 1 21/c 1). nih.gov Similar studies on derivatives of 2-aminonicotinonitrile have also demonstrated the power of this technique in determining molecular geometry. aalto.firesearchgate.net The conformation of the amino and thiol groups relative to the benzene ring, as well as any deviations from planarity, can be accurately determined.

Analysis of Supramolecular Interactions and Crystalline Networks

Beyond individual molecular geometry, SC-XRD provides invaluable information about the packing of molecules within the crystal lattice. This reveals the nature and geometry of intermolecular interactions, such as hydrogen bonds and van der Waals forces, which govern the formation of the crystalline network. The amino group of this compound can act as a hydrogen bond donor, while the sulfur atom and the aromatic ring can participate in various non-covalent interactions. nih.gov Understanding these supramolecular interactions is critical for predicting and controlling the solid-state properties of the material. mdpi.comresearchgate.net

Electronic Absorption Spectroscopy (UV-Vis) and Photophysical Studies

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by absorption bands in the ultraviolet and visible regions, corresponding to the excitation of electrons from lower to higher energy molecular orbitals. The positions and intensities of these absorption maxima are influenced by the electronic nature of the aromatic ring and its substituents. For example, the related compound 4-methylbenzenethiol exhibits maximum absorption at 271 nm and 278 nm in cyclohexane. nih.gov The pH of the medium can also affect the UV-Vis spectrum of aminophenol derivatives. sielc.com

Photophysical studies investigate the fate of the molecule after it absorbs light, including processes such as fluorescence and phosphorescence. The fluorescence spectra of related aminonitrile compounds have been shown to be solvent-dependent, indicating changes in the electronic environment. mdpi.com Such studies can provide insights into the excited-state properties of this compound and its potential applications in areas like optical sensing. ankara.edu.tr

Elemental Compositional Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and sulfur) in a purified sample of this compound. The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula, C7H9NS. A close agreement between the experimental and theoretical values serves as a crucial confirmation of the compound's purity and elemental composition. This technique has been used to confirm the composition of newly synthesized organic compounds. mdpi.com

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies for Molecular Properties

No specific DFT studies on 2-Amino-4-methylbenzenethiol were found in the available literature.

Geometry Optimization and Conformational Landscape Analysis

There is no available research on the geometry optimization or conformational analysis of this compound.

Vibrational Frequency Calculations for Spectroscopic Correlation

Calculated vibrational frequencies and their correlation with experimental infrared or Raman spectra for this compound have not been reported.

Electronic Structure Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

Information regarding the HOMO-LUMO energies and the electronic structure of this compound is not available.

Analysis of Non-Covalent Interactions (NCI) and Hydrogen Bonding Networks

There are no published studies on the non-covalent interactions or hydrogen bonding networks within the molecular structure of this compound.

Hirshfeld Surface Analysis for Intermolecular Interaction Contributions

Hirshfeld surface analysis to quantify intermolecular interactions for this compound has not been documented.

Molecular Electrostatic Potential (MEP) Mapping

There are no available data or studies on the molecular electrostatic potential mapping of this compound.

Frontier Molecular Orbital (FMO) Theory and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals are key to understanding a molecule's behavior as an electron donor (nucleophile) or an electron acceptor (electrophile).

For a molecule like this compound, computational methods such as Density Functional Theory (DFT) are used to calculate the energies and visualize the distribution of these frontier orbitals. The HOMO is typically associated with the most electron-rich areas, which are prone to electrophilic attack, while the LUMO is centered on electron-deficient areas, susceptible to nucleophilic attack. In aromatic compounds containing heteroatoms like sulfur and nitrogen, the HOMO and LUMO are often delocalized across the π-system of the benzene (B151609) ring, with significant contributions from the lone pairs of the heteroatoms. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical reactivity descriptor. A small energy gap generally signifies high chemical reactivity, low kinetic stability, and higher polarizability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.comresearchgate.net Computational studies on analogous aromatic thiol and amine compounds indicate that such molecules possess a relatively small HOMO-LUMO gap, suggesting they are chemically reactive. mdpi.com

| Parameter | Description | Typical Implication for this compound |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relatively high energy, indicating good electron-donating (nucleophilic) capability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relatively low energy, indicating good electron-accepting (electrophilic) capability. |

| ΔE (HOMO-LUMO Gap) | Energy difference between LUMO and HOMO | A small gap suggests high chemical reactivity and polarizability. mdpi.com |

Electrophilicity-Based Charge Transfer Analysis

Building upon FMO theory, a set of global reactivity descriptors can be calculated to quantify a molecule's reactivity. These descriptors, derived from the HOMO and LUMO energies, include chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω).

Chemical Potential (μ) : Represents the tendency of electrons to escape from a system. It is approximated as μ ≈ (EHOMO + ELUMO) / 2.

Chemical Hardness (η) : Measures the resistance to a change in electron distribution or charge transfer. It is approximated as η ≈ (ELUMO - EHOMO).

Global Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η). nih.gov

These descriptors are instrumental in electrophilicity-based charge transfer analysis, which helps predict the direction and extent of charge transfer in a reaction. nih.gov A high electrophilicity index indicates a good electrophile, while a low value suggests a more nucleophilic character. For this compound, the presence of the electron-donating amino (-NH2) and methyl (-CH3) groups, along with the thiol (-SH) group, influences these parameters, making the molecule an interesting case for studying charge transfer interactions.

| Descriptor | Formula | Significance |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Describes electron escaping tendency. |

| Chemical Hardness (η) | (ELUMO - EHOMO) | Measures resistance to charge transfer. |

| Global Electrophilicity Index (ω) | μ² / (2η) | Quantifies the energy lowering upon maximal electron uptake. nih.gov |

Molecular Modeling and Simulation Approaches

Molecular modeling techniques, especially molecular docking, are essential for investigating how a ligand like this compound might interact with a biological target, such as a protein receptor or enzyme. dergipark.org.trmdpi.com The general methodological framework for such an investigation includes:

Preparation of Structures : The three-dimensional structure of the ligand (this compound) is generated and its energy is minimized. The 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB) or created using homology modeling.

Molecular Docking : A docking algorithm is used to predict the preferred orientation of the ligand when bound to the target, forming a stable complex. The software samples a large number of possible conformations and scores them based on a scoring function.

Binding Affinity Calculation : The scoring function provides an estimate of the binding affinity (e.g., in kcal/mol), which indicates the strength of the ligand-target interaction. A lower binding energy typically corresponds to a more stable complex. mdpi.com

Interaction Analysis : The resulting docked complex is analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which stabilize the binding.

This framework allows for the virtual screening of compounds and provides hypotheses about their potential biological activity that can be tested experimentally.

The interaction of thiol-containing molecules with metal surfaces is a cornerstone of self-assembled monolayer (SAM) technology. Computational studies, primarily using periodic DFT, are crucial for understanding the adsorption behavior of this compound on surfaces like gold (Au).

The adsorption of thiols onto a gold surface can proceed through two primary mechanisms:

Nondissociative (Physisorption) : The molecule interacts weakly with the surface through van der Waals forces without the breaking of any chemical bonds. The S-H bond of the thiol group remains intact.

Dissociative (Chemisorption) : This is the more common and stable form of adsorption for thiols on gold. The S-H bond breaks, and a strong covalent Au-S (thiolate) bond is formed. researchgate.net This process is often spontaneous and highly exothermic.

For this compound, DFT calculations on similar molecules strongly suggest that adsorption on a clean, regular Au(111) surface occurs via a dissociative mechanism. researchgate.net The hydrogen atom from the thiol group is released, and the sulfur atom chemisorbs onto a high-coordination site on the gold lattice, such as a bridge or hollow site. uni-ulm.deresearchgate.net The amino group, being less reactive towards gold than the thiol group, typically points away from the surface, making it available for further chemical modifications or interactions. nih.govuni-ulm.de The presence of surface defects on the gold substrate can further influence the adsorption energy and the specific binding site.

Adsorption Behavior on Material Surfaces: A Computational Perspective

Influence of Surface Coverage and Van der Waals Interactions on Adsorption

The adsorption of this compound onto a substrate is a complex process governed by a delicate interplay of molecule-substrate and molecule-molecule interactions. At varying surface coverages, the nature and strength of these interactions can change significantly, leading to different adsorption energies and molecular orientations. Van der Waals (VdW) forces, though relatively weak, play a crucial role in the formation and stabilization of self-assembled monolayers (SAMs), particularly at higher surface coverages.

Theoretical and computational investigations, often employing Density Functional Theory (DFT) with VdW corrections, are instrumental in elucidating these phenomena at the molecular level. While specific studies focusing exclusively on this compound are limited, valuable insights can be drawn from computational studies of similar aromatic thiol molecules, such as benzenethiol (B1682325), adsorbed on noble metal surfaces like gold (Au(111)).

The adsorption energy per molecule can also be influenced by surface coverage. At low coverages, the adsorption energy is primarily determined by the molecule-substrate interaction. As the coverage increases, the total energy of the system is a sum of both molecule-substrate and molecule-molecule interactions. The attractive VdW forces between molecules contribute to a more negative (i.e., stronger) total adsorption energy for the assembled layer. However, at very high coverages, repulsive interactions can also arise, potentially leading to a decrease in the adsorption energy per molecule.

The following table, based on findings from DFT studies of analogous aromatic thiol systems, illustrates the conceptual relationship between surface coverage and molecular orientation, highlighting the role of Van der Waals interactions.

| Surface Coverage | Predominant Interactions | Typical Molecular Orientation (Tilt Angle) | Adsorption Energy per Molecule |

| Low | Molecule-Substrate | Highly Tilted (e.g., ~60°) | Primarily determined by chemical bond with surface |

| High (Monolayer) | Molecule-Substrate & Molecule-Molecule (VdW) | More Upright (e.g., ~20-30°) | Influenced by both chemisorption and intermolecular VdW stabilization |

It is crucial to note that the inclusion of Van der Waals corrections in DFT calculations is essential for accurately modeling these systems. Standard DFT functionals often fail to capture the long-range dispersion forces that constitute VdW interactions, leading to inaccuracies in predicting the structure and stability of densely packed molecular layers.

Research Applications and Advanced Material Science Contexts

Role as a Key Intermediate in Complex Organic Synthesis

As a bifunctional nucleophile, 2-Amino-4-methylbenzenethiol is a cornerstone intermediate for the synthesis of sulfur- and nitrogen-containing heterocyclic compounds. Its ability to react with a wide array of electrophilic partners allows for the construction of complex molecular architectures from a relatively simple and accessible starting material.

The primary application of this compound in organic synthesis is its role as a precursor to a variety of fused heterocyclic systems. The amino and thiol groups readily participate in condensation and cyclization reactions to form stable five-, six-, or seven-membered rings fused to the methyl-substituted benzene (B151609) core.

Benzothiazepines : These seven-membered heterocyclic compounds can be synthesized through the reaction of 2-aminothiophenols with α,β-unsaturated carbonyl compounds, such as chalcones. This reaction proceeds via a conjugate addition of the thiol group, followed by an intramolecular condensation involving the amino group to form the benzothiazepine (B8601423) ring.

Phenothiazines : Phenothiazine (B1677639) and its derivatives are tricyclic compounds with significant applications. A modern synthetic approach involves the reaction of 2-aminobenzenethiols with cyclohexanones in the absence of transition metals, using molecular oxygen as the hydrogen acceptor. researchgate.net This method provides a convenient route to various substituted phenothiazines. researchgate.net

Benzothiazoles : The synthesis of benzothiazoles is one of the most common applications for 2-aminothiophenols. mdpi.com These reactions typically involve the condensation of the aminothiol (B82208) with various carbonyl-containing compounds. mdpi.com A wide range of reactants and catalysts have been developed to facilitate this transformation under green and efficient conditions, including the use of ZnO nanoparticles, ionic liquids, and visible-light-promoted methods. mdpi.comresearchgate.net The reaction of 2-aminothiophenols with aldehydes, carboxylic acids, nitriles, or α-keto acids are all established routes to 2-substituted benzothiazoles. mdpi.commdpi.comorganic-chemistry.org

1,4-Thiazines : The 1,4-benzothiazine framework is another important heterocyclic system derived from 2-aminothiophenol (B119425) precursors. These are typically synthesized through reactions with α-haloketones or similar bifunctional electrophiles, where sequential S-alkylation and N-acylation/cyclization steps lead to the formation of the six-membered thiazine (B8601807) ring.

2-Aminoazoles : 2-Aminoazoles represent a broad class of heterocycles that are valuable in medicinal chemistry. frontiersin.org The 2-aminobenzothiazoles synthesized from this compound are a prominent subclass of 2-aminoazoles. researchgate.net The inherent reactivity of the exocyclic amino group in 2-aminobenzothiazoles allows for further functionalization, making them versatile building blocks for more complex poly-heterocyclic compounds. researchgate.netnih.gov

| Heterocyclic Framework | Typical Reaction Partner | Reaction Type | Example Catalyst/Condition |

|---|---|---|---|

| Benzothiazepines | Chalcones (α,β-Unsaturated Ketones) | Cyclocondensation | Acidic or basic catalysis |

| Phenothiazines | Cyclohexanones | Condensation/Aerobic Oxidation | Transition-metal-free, O₂ |

| Benzothiazoles | Aldehydes, Carboxylic Acids, Nitriles | Cyclocondensation | ZnO-NPs, Laccase, Visible light |

| 1,4-Thiazines | α-Haloketones | S-Alkylation/Cyclization | Base-mediated |

| 2-Aminoazoles (via Benzothiazole) | (See Benzothiazoles) | (See Benzothiazoles) | (See Benzothiazoles) |

In the context of medicinal chemistry and drug discovery, "building blocks" are functionalized organic molecules that serve as the basic components for constructing more complex compounds. sigmaaldrich.com Scaffolds are the core structural frameworks of these larger molecules. This compound is an exemplary building block because it enables the bottom-up assembly of diverse and advanced molecular architectures. sigmaaldrich.com

The heterocyclic systems described previously—such as benzothiazoles and phenothiazines—are not merely end products but function as advanced scaffolds themselves. researchgate.netresearchgate.net These scaffolds are prevalent in a multitude of pharmacologically active agents. For instance, nonproteinogenic amino acids, which are not among the 20 common proteinogenic types, are often used as specialized building blocks to create unique peptide scaffolds with enhanced biological properties. nih.gov Similarly, this compound provides access to non-natural heterocyclic scaffolds that are central to the development of novel therapeutic agents and functional materials. mdpi.com The synthesis of these scaffolds is a key strategy in diversity-oriented synthesis, a method used to create libraries of structurally diverse molecules for screening in drug discovery programs. mdpi.com

Catalytic Applications and Ligand Design in Chemical Transformations

The application of transition-metal catalysis has revolutionized organic synthesis by enabling efficient and selective chemical transformations. mdpi.com The performance of a metal catalyst is critically dependent on the ligands that coordinate to the metal center, which modulate its electronic and steric properties. mdpi.com

This compound possesses structural features ideal for a bidentate ligand. It contains two distinct donor atoms: a soft Lewis basic thiol(ate) group and a harder amino group. wikipedia.org This combination allows it to chelate to a single metal center, forming a stable five-membered ring. nih.gov

The thiol(ate) sulfur is a soft ligand that coordinates well with soft, later transition metals (e.g., Pd, Pt, Cu), while the nitrogen of the amino group can coordinate to a wider range of metal centers. wikipedia.org This bidentate coordination can enhance the stability and control the reactivity of the metal catalyst. mdpi.com The design and synthesis of ligands based on amino acids and similar chiral backbones have been shown to be highly effective in asymmetric catalysis. mdpi.com By analogy, the rigid, aromatic backbone of this compound can serve as a scaffold for developing new classes of ligands for various transition-metal-catalyzed reactions. nih.gov

While this compound is more commonly employed as a ligand or a synthetic precursor, its functional groups are relevant in the context of catalytic transformations like thiophenol oxidation. The oxidation of thiols to disulfides is a fundamental organic reaction. Studies on the catalytic coupling of p-aminothiophenol have shown that the thiol and amino groups can participate in reactions on catalyst surfaces. worldscientific.com

However, a more advanced role for such molecules in catalysis is through "metal-ligand cooperation" (MLC). nih.gov In MLC, the ligand is not a passive spectator but actively participates in bond-making and bond-breaking steps. nih.gov Thiolate ligands bound to a metal center can act as a proton relay, accepting a proton while the metal center abstracts a hydride, facilitating reactions like the dehydrogenation of alcohols. nih.gov Although specific studies detailing this compound itself as a cooperative ligand are not prevalent, its structure is well-suited for this type of catalytic mechanism, where the thiol/thiolate and amine/amido functionalities could work in concert with a coordinated metal.

Integration into Advanced Materials Research

The true value of this compound in materials science is realized through its conversion into stable, functional heterocyclic scaffolds. The resulting benzothiazole (B30560) and phenothiazine derivatives possess unique photophysical and electronic properties that make them suitable for a range of advanced material applications.

Benzothiazoles : The benzothiazole core is an important chromophore found in fluorescent materials, imaging agents, and electroluminescent devices. mdpi.com For example, certain 2-arylbenzothiazoles exhibit significant anticancer activity and are used in positron emission tomography (PET) imaging. Furthermore, 2-(4-aminophenyl)benzothiazole derivatives have been developed as photosensitizing agents for photodynamic therapy, as their structure allows for the absorption of UVA light. nih.gov The interaction of 2-phenylbenzothiazoles with metal ions has also been explored for applications in materials science. mdpi.com

Phenothiazines : Phenothiazine derivatives are known for their applications as industrial dyes and optoelectronic materials. researchgate.net The phenothiazine nucleus is electron-rich and can act as a strong electron donor. This property has been exploited in the design of organic semiconductors, dye-sensitized solar cells, and other electronic devices. A series of synthesized phenothiazine derivatives have been shown to exhibit positive solvatochromism, indicating a significant intramolecular charge transfer (ICT) character, which is a desirable property for optical and sensing applications. epa.gov

Exploration of Functional Materials Incorporating this compound Derivatives

This compound serves as a valuable precursor in the synthesis of advanced functional materials, primarily through the formation of its derivatives. The presence of reactive amino (-NH₂) and thiol (-SH) groups on the benzene ring allows for a variety of chemical transformations, leading to materials with tailored properties.

One of the most significant applications of 2-aminobenzenethiols, including the 4-methyl substituted variant, is in the synthesis of 2-substituted benzothiazoles. Benzothiazoles are a class of heterocyclic compounds widely recognized for their diverse biological activities and applications in medicinal chemistry and materials science. The synthesis often involves the condensation reaction of 2-aminobenzenethiol with various functional groups like nitriles, aldehydes, or ketones. For instance, a copper-catalyzed condensation of 2-aminobenzenethiols with nitriles provides an efficient and versatile route to a wide range of 2-substituted benzothiazoles. These benzothiazole derivatives can be used as building blocks for larger, more complex molecules, including fluorescent dyes and pharmacologically active agents.

Furthermore, the bifunctional nature of this compound makes it a candidate monomer for the synthesis of functional polymers. With the advancement of synthetic polymer chemistry, there is a growing interest in creating polymers with specific compositions and functionalities for biomedical applications, such as drug delivery systems and theranostics. The amino and thiol groups can participate in various polymerization reactions. For example, the amino group can react with acid chlorides to form polyamides, while the thiol group is reactive in thiol-ene "click" chemistry, a method used to create cross-linked polymer networks or to functionalize polymer surfaces. This dual reactivity opens avenues for creating novel copolymers and biodegradable polymers with unique properties.

| Derivative Class | Synthetic Precursor(s) | Key Reaction Type | Potential Applications |

| 2-Substituted Benzothiazoles | This compound, Nitriles/Aldehydes | Condensation/Cyclization | Pharmaceuticals, Fluorescent Materials, Agrochemicals |

| Functional Polyamides | This compound, Diacid Chlorides | Polycondensation | High-performance plastics, Specialty fibers |

| Thiol-ene Networks | This compound, -Ene containing monomers | Radical Addition ("Click" Chemistry) | Hydrogels, Coatings, Biomedical materials |

Surface Chemistry and Adsorption Phenomena for Material Interfaces

The thiol functional group in this compound plays a crucial role in its surface chemistry, particularly in the formation of self-assembled monolayers (SAMs) on metal surfaces. SAMs are highly ordered molecular layers that form spontaneously upon the immersion of a substrate into a solution containing the active molecule.

Thiols and their derivatives are well-known for their strong affinity for the surfaces of noble metals such as gold, silver, and copper, forming a strong sulfur-metal bond. This interaction leads to the creation of a dense, stable, and well-defined organic thin film that can fundamentally alter the properties of the underlying material interface. The resulting SAM can modify surface characteristics like wettability, adhesion, and chemical reactivity.

In the case of this compound, the molecule would orient itself with the thiol group binding to the metal surface, while the aminomethyl-substituted benzene ring would be exposed outwards. The properties of this exposed surface would be determined by the amino and methyl groups, influencing its interaction with the surrounding environment. Such functionalized surfaces are critical in the development of sensors, biocompatible coatings, and platforms for studying cell adhesion.

Another important application within surface chemistry is corrosion inhibition. Organic molecules containing heteroatoms like sulfur and nitrogen can effectively protect metals from corrosion by adsorbing onto the surface and forming a protective barrier against corrosive agents. The this compound molecule, containing both sulfur (in the thiol group) and nitrogen (in the amino group), is a prime candidate for such applications. These functional groups can coordinate with metal atoms on the surface, creating a stable film that inhibits both anodic and cathodic corrosion reactions.

| Parameter | Description | Relevance of this compound |

| Adsorption Mechanism | Chemisorption via the thiol group on metal surfaces. | The sulfur atom forms a strong covalent-like bond with metals like gold, copper, and silver. |

| Monolayer Structure | Forms a densely packed, oriented molecular layer. | The aromatic ring provides rigidity, while the amino and methyl groups present a functionalized outer surface. |

| Surface Property Modification | Alters wettability, corrosion resistance, and biocompatibility. | Can be used to create hydrophobic or hydrophilic surfaces and protective anti-corrosion films. |

| Key Applications | Biosensors, molecular electronics, corrosion protection, cell patterning. | The functional groups allow for further chemical modification or specific interactions with biological molecules. |

Future Research Directions and Emerging Academic Opportunities

The unique chemical structure of this compound positions it as a compound of interest for several future research avenues in materials science and chemistry.

Advanced Functional Polymers: While the potential exists, the synthesis and characterization of polymers derived specifically from this compound remain largely unexplored. Future work could focus on creating novel conductive polymers, stimuli-responsive materials, or biocompatible polymers for medical applications. Investigating its use in creating advanced polymer composites could also yield materials with enhanced thermal or mechanical properties.

Sophisticated Surface Engineering: There are opportunities to design more complex and functional SAMs using this compound as a foundational component. Research could explore the creation of mixed monolayers to precisely tune surface properties or the use of the exposed amino group as an anchor for immobilizing biomolecules, leading to the development of highly specific biosensors or diagnostic arrays.

Green Chemistry and Catalysis: Developing more environmentally friendly and efficient methods for synthesizing derivatives of this compound is a key area for future research. This includes the use of greener solvents, recyclable catalysts, and energy-efficient reaction conditions. Furthermore, derivatives of this compound could be explored as ligands in catalysis, potentially enabling new chemical transformations.

Computational Materials Science: The use of computational modeling and "digital twins" to predict the properties of materials derived from this compound could accelerate research and development. Quantum chemistry techniques can be employed to understand the electronic properties of its derivatives, aiding in the design of new molecules for applications in electronics or as ferroptosis inhibitors. This approach can save significant time and resources by simulating material performance before synthesis. The broader field of materials science continues to evolve, with a focus on sustainability and the development of materials for next-generation energy systems and electronics, representing a significant opportunity for compounds like this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.